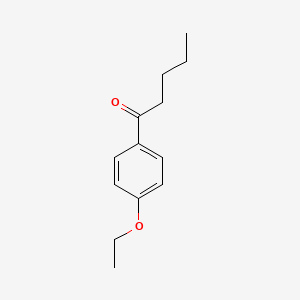

1-(4-Ethoxyphenyl)pentan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(4-Ethoxyphenyl)pentan-1-one is a chemical entity that has been the subject of various studies due to its potential applications in fields such as antibacterial activity and material science. While the provided papers do not directly discuss 1-(4-Ethoxyphenyl)pentan-1-one, they do provide insights into similar compounds which can be used to infer certain properties and behaviors of the compound .

Synthesis Analysis

The synthesis of compounds similar to 1-(4-Ethoxyphenyl)pentan-1-one often involves the formation of Schiff bases and the use of various catalysts and reagents to facilitate the reaction. For instance, the synthesis of 1-(4-ethoxyphenyl)-3-(4-methylphenyl)prop-2en-1-one was achieved and characterized by NMR, IR, and mass spectral analysis, with the structure confirmed by single-crystal X-ray diffraction studies . This suggests that a similar approach could be used for synthesizing 1-(4-Ethoxyphenyl)pentan-1-one, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to 1-(4-Ethoxyphenyl)pentan-1-one has been elucidated using techniques such as X-ray diffraction. For example, the crystal structure of a related compound was found to exhibit intramolecular interactions such as C-H···O and was stabilized by short contacts like π···π and C-H···π interactions . These findings indicate that 1-(4-Ethoxyphenyl)pentan-1-one may also exhibit similar intramolecular and intermolecular interactions, contributing to its stability and reactivity.

Chemical Reactions Analysis

The reactivity of compounds structurally related to 1-(4-Ethoxyphenyl)pentan-1-one can be inferred from their chemical behavior. Quantum chemical parameters such as hardness, softness, electronegativity, and electrophilicity have been used to describe the chemical behavior of similar molecules . The carbonyl group, in particular, has been shown to play a significant role in the antibacterial activity of these compounds, suggesting that the carbonyl group in 1-(4-Ethoxyphenyl)pentan-1-one may also be an important site for chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 1-(4-Ethoxyphenyl)pentan-1-one can be deduced from spectroscopic and crystallographic studies. The vibrational frequencies obtained from FT-IR and Raman spectroscopy, along with the optimized molecular structure, provide insights into the stability and electronic properties of these molecules . Additionally, the metal complexes of related Schiff base ligands have been characterized by elemental analyses, molar conductance, electronic and IR spectral studies, and XRD, which could be relevant for understanding the coordination chemistry of 1-(4-Ethoxyphenyl)pentan-1-one .

Applications De Recherche Scientifique

Chemical Synthesis and Formation

- 1-(4-Ethoxyphenyl)pentan-1-one plays a role in chemical synthesis. A study describes the selective formation of pentan-3-one from carbon monoxide and ethene in methanol, involving rhodium complexes and hydroxycarbene derivatives, which can be related to similar compounds (Robertson et al., 2000).

Insecticidal Activities

- This compound has been explored in the context of insecticidal activities. A study on the synthesis and insecticidal activity of related compounds, such as MTI-800 and desfluoro MTI-800, highlights its potential in this area (Gopalakrishnan et al., 1995).

Antibacterial and Antioxidant Properties

- Research has also been conducted on metal(II) complexes of related Schiff base ligands, which showed significant antibacterial and antioxidant activities, indicating the potential of 1-(4-Ethoxyphenyl)pentan-1-one derivatives in these fields (Ejidike & Ajibade, 2015).

Polymorphism and Physical Properties

- The study of polymorphism, as seen in a new polymorph of a related compound, 4′-hydroxyvalerophenone, provides insight into the physical properties and stability of such compounds, which can be relevant to 1-(4-Ethoxyphenyl)pentan-1-one (Lopes et al., 2017).

Synthesis of Related Compounds

- Additionally, the synthesis and study of related compounds, such as various azoderivatives of β-diketones, contribute to understanding the chemical behavior and potential applications of 1-(4-Ethoxyphenyl)pentan-1-one (Mahmudov et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-ethoxyphenyl)pentan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-5-6-13(14)11-7-9-12(10-8-11)15-4-2/h7-10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUECLJUTAAHBSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=C(C=C1)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethoxyphenyl)pentan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B3001914.png)

![2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3001916.png)

![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3001917.png)

![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B3001919.png)

![5-Benzyl-2-(3-methyl-4-oxoquinazolin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3001921.png)

![1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid](/img/structure/B3001922.png)

![3-(2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3001924.png)

![(E)-4-(Dimethylamino)-N-[2-(2-phenyl-1H-imidazol-5-yl)ethyl]but-2-enamide](/img/structure/B3001929.png)

![3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B3001930.png)

![1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B3001931.png)

![2-Chloro-N-[2,2-difluoro-2-(6-methoxypyridin-2-yl)ethyl]acetamide](/img/structure/B3001933.png)

![Benzo[d]thiazol-2-yl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3001935.png)